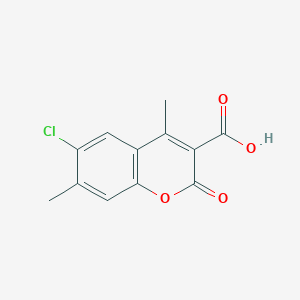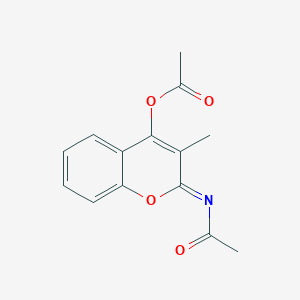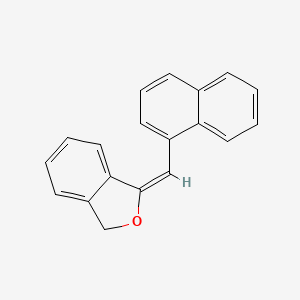![molecular formula C15H16O2S B11858802 1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- CAS No. 77199-33-8](/img/structure/B11858802.png)
1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of a phenylthio group adds to its chemical versatility, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a suitable ketone and a thiophenol derivative, followed by cyclization using a base or acid catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . The major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects . The phenylthio group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- can be compared with other spirocyclic compounds such as:
1-Oxaspiro[4.5]dec-2-en-4-one, 2-trichloromethyl-: This compound features a trichloromethyl group, which significantly alters its chemical properties and reactivity.
2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-3,9-diene:
The uniqueness of 1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- lies in its phenylthio group, which imparts specific chemical reactivity and potential biological activity not found in its analogs .
Properties
CAS No. |
77199-33-8 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-phenylsulfanyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H16O2S/c16-14-11-13(18-12-7-3-1-4-8-12)15(17-14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
GYGWDGCHVQMFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)



![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)
![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)






![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)
![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)
